Copper chlorophyllin A

Description

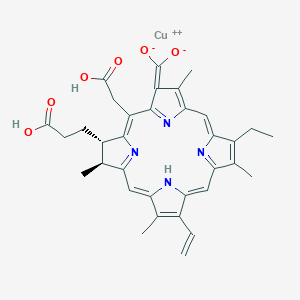

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWOHWBPKWVAAB-PVMVIUQGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34CuN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019293 | |

| Record name | Copper chlorophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26317-27-1 | |

| Record name | Copper chlorophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER CHLOROPHYLLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Copper Chlorophyllin

Biosynthetic and Semi-Synthetic Pathways of Copper Chlorophyllin

The journey from a green leaf to the stable, water-soluble copper chlorophyllin involves both biological and chemical processes. The initial chlorophyll (B73375) molecule is a product of a complex biosynthetic pathway within the plant's chloroplasts. nih.govmq.edu.aumicrobenotes.com The subsequent conversion to copper chlorophyllin is a semi-synthetic process, meaning it starts with a naturally occurring compound that is then chemically altered. thieme-connect.deresearchgate.net

Precursor Sourcing and Extraction Methodologies

The primary precursor for copper chlorophyllin is chlorophyll, the green pigment essential for photosynthesis in plants. ontosight.aislideshare.net The extraction of this pigment from biomass is the first critical step in the synthesis process.

Alfalfa (Medicago sativa L.) stands out as a predominant commercial source for chlorophyll extraction. researchgate.netellinikahoaxes.grresearchgate.net Its widespread availability throughout the year and relatively low cost make it an economically viable raw material. researchgate.netellinikahoaxes.grresearchgate.net The extraction process from dehydrated and pulverized alfalfa often involves percolation with solvent systems like ethanol-water or hexane-toluene. researchgate.net Research has shown that the concentration of chlorophyll a in alfalfa is typically higher than that of chlorophyll b. researchgate.netmodares.ac.ir To obtain high-quality chlorophyll, it is crucial to work in dim light and at low temperatures to prevent pigment degradation. researchgate.net

| Plant Source | Key Advantages | Extraction Methods |

| Alfalfa (Medicago sativa L.) | - High availability researchgate.netellinikahoaxes.gr - Low cost researchgate.netresearchgate.net - High chlorophyll content researchgate.net | - Solvent extraction (percolation) using ethanol-water or hexane-toluene researchgate.net - Enzymatic and ultrasonic methods modares.ac.ir |

While alfalfa is a major source, research is ongoing to explore other biomass options for chlorophyll extraction. Spinach leaves, for instance, have been used to achieve a 12.33% yield in copper chlorophyllin synthesis. yachaytech.edu.ec Other potential sources include nettle and various grasses. specialchem.com The exploration of agricultural waste rich in chlorophylls (B1240455) is also being considered as a sustainable approach to produce high-value products like copper chlorophyllin. yachaytech.edu.ec Microalgae, such as Chlorella sorokiniana, are another promising alternative, as they can have significantly higher chlorophyll concentrations than terrestrial plants. spandidos-publications.com

| Biomass Source | Potential Benefits | Research Findings |

| Spinach | - Alternative to alfalfa | - Achieved a 12.33% yield of copper chlorophyllin yachaytech.edu.ec |

| Nettle, Grasses | - Diversification of raw materials | - Mentioned as raw materials for chlorophyllin extraction specialchem.com |

| Agricultural Waste | - Sustainable and reduces environmental impact | - Potential to transform waste into high-value products yachaytech.edu.ec |

| Microalgae (e.g., Chlorella) | - High chlorophyll concentration spandidos-publications.com - Can be cultivated without using arable land spandidos-publications.com | - Chlorella sorokiniana contains notable amounts of chlorophylls spandidos-publications.com |

Alkaline Hydrolysis and Ring Opening Mechanisms

Once chlorophyll is extracted, it undergoes alkaline hydrolysis, a crucial step in the synthesis of chlorophyllin. ellinikahoaxes.gric.ac.uk This process, often carried out using a solution like methanolic sodium hydroxide (B78521), serves two primary purposes: the removal of the phytol (B49457) tail and the opening of the isocyclic pentanone ring. ellinikahoaxes.grashs.org

The saponification reaction with a strong alkali cleaves the ester bonds that attach the phytol group and a methyl group to the porphyrin ring. thieme-connect.dedrugfuture.com This de-esterification transforms the fat-soluble chlorophyll into a water-soluble chlorophyllide. researchgate.netresearchgate.net The alkaline conditions can also lead to the opening of the cyclopentanone (B42830) ring (ring V) of the chlorophyll molecule. ellinikahoaxes.grdrugfuture.comnih.gov This ring-opening is a key structural modification in the formation of some chlorophyllin derivatives. ellinikahoaxes.gr The resulting mixture of water-soluble salts is known as chlorophyllins (B1632289). drugfuture.com

Copper Chelation and Stabilization Reactions

The final and defining step in the production of copper chlorophyllin is the replacement of the central magnesium ion of the chlorophyllin molecule with a copper ion. specialchem.comthieme-connect.deontosight.ai This process is known as chelation.

The insertion of copper is typically achieved by treating the chlorophyllin solution with a copper salt, such as copper sulfate, often in an acidic medium. ellinikahoaxes.grresearchgate.net The magnesium ion is removed, and a copper atom, which has the same electrostatic charge, takes its place, binding to the four nitrogen atoms of the chlorin (B1196114) ring. frontiersin.org This copper chelation is crucial as it significantly enhances the stability of the molecule, particularly its resistance to light and acid. ellinikahoaxes.grashs.org The resulting copper chlorophyllin is a more stable and vibrant green pigment compared to its natural chlorophyll precursor. specialchem.com The entire process from chlorophyll to copper chlorophyllin is considered a semi-synthesis because it starts with a natural product that is then chemically modified. thieme-connect.deresearchgate.net Studies have shown that the copper chelation is preserved during in vivo metabolism. nih.gov

Comparative Studies with Other Divalent Cation Incorporations (e.g., Iron, Zinc)

The standard synthesis of copper chlorophyllin involves replacing the central magnesium atom of chlorophyll with copper. ellinikahoaxes.gr However, other divalent cations, such as iron and zinc, can also be incorporated into the chlorophyllin structure. ellinikahoaxes.grresearchgate.net The choice of the metal ion is a critical factor that influences the stability and properties of the resulting metallochlorophyllin. researchgate.netoregonstate.edu

Copper is the most commonly used cation due to the high stability it imparts to the chlorophyllin molecule, making it more resistant to light and acid degradation compared to natural chlorophyll. ellinikahoaxes.grresearchgate.net This stability is a key reason for its widespread use as a food colorant. ellinikahoaxes.gr

Studies have been conducted to create metalloporphyrin compounds using iron and zinc by modifying sodium-copper chlorophyllin. researchgate.net This process involves protonation of the copper chlorophyllin followed by complexation with the desired metal salts. researchgate.net Research has shown that it is possible to produce metalloporphyrins of magnesium, zinc, and iron with varying efficiencies of metal bonding, recorded at 20%, 40%, and 90% respectively. researchgate.net The efficiency of incorporating these alternative metals is influenced by factors such as the pH of the system and the molar ratio of chlorophyllin to the metal. researchgate.net

While iron and zinc can be successfully inserted, their stability and the properties of the resulting complexes differ from the copper-containing compound. For instance, iron chlorophyllin has been investigated for its potential as an iron supplement. oregonstate.edu However, the interactions of these metals within the chlorophyll structure are complex. In systems containing multiple metals, copper has been observed to be the predominant cation to form complexes with chlorophyll. researchgate.net When iron and zinc are present together, iron's effect is dominant over zinc's. researchgate.net But in the presence of copper, the effects of both iron and zinc are significantly diminished. researchgate.net This highlights the strong affinity of the chlorophyllin macrocycle for copper.

Table 1: Comparison of Divalent Cation Incorporation in Chlorophyllin

| Cation | Common Use | Key Characteristics |

|---|---|---|

| Copper (Cu²⁺) | Food colorant | High stability against light and acid ellinikahoaxes.grresearchgate.net |

| Iron (Fe²⁺/Fe³⁺) | Investigated as an iron supplement | Can be incorporated with high efficiency (90%) researchgate.netoregonstate.edu |

| Zinc (Zn²⁺) | Studied for potential applications | Moderate incorporation efficiency (40%) researchgate.net |

Compositional Analysis and Structural Diversity of Commercial Copper Chlorophyllin Preparations

Commercial copper chlorophyllin is not a single, uniform compound but rather a complex mixture of various copper-chlorin derivatives. ellinikahoaxes.grni.ac.rs The exact composition can vary significantly between different industrial preparations, which has implications for its use and biological activity. oup.comresearchwithrutgers.com High-performance liquid chromatography (HPLC) is a key analytical technique used to separate and identify the different components in these commercial mixtures. nih.govluzvida.com

Identification and Characterization of Major Copper Chlorin Derivatives

The analysis of commercial copper chlorophyllin reveals several major derivatives that are formed during the manufacturing process. nih.govluzvida.comnih.govencyclopedia.pub

Copper Chlorin e4 and Copper Chlorin e6

Two of the most prominent components found in commercial copper chlorophyllin are copper chlorin e4 and copper chlorin e6. nih.govluzvida.comnih.govencyclopedia.pub These are derived from chlorophyll a and chlorophyll b, respectively. ellinikahoaxes.gr The relative proportions of these two chlorins can differ among commercial products. luzvida.com For example, one analysis of a specific commercial preparation used in a clinical trial showed it contained approximately 33.2% copper chlorin e4 and 31% copper chlorin e6. luzvida.com

The stability of these two derivatives also differs. Copper chlorin e4 has been observed to be more stable than copper chlorin e6, particularly under conditions of in vitro digestion. ellinikahoaxes.gr The degradation of copper chlorin e6 is thought to be related to oxidative processes. ellinikahoaxes.gr Due to its relative stability, copper chlorin e4 has been suggested as a potential indicator for the presence of sodium copper chlorophyllin in food products. nih.govencyclopedia.pub

The photophysical properties of these two chlorins have also been studied. semanticscholar.org Both exhibit a strong Soret band and weaker Q bands in their absorption spectra, which is characteristic of tetrapyrrole compounds. semanticscholar.orgscispace.com

Presence and Characterization of Copper Pheophorbides and Uncoppered Chlorins

In addition to copper chlorins e4 and e6, commercial copper chlorophyllin preparations can contain other related compounds. luzvida.comnih.gov These include copper pheophorbides and uncoppered chlorins. ellinikahoaxes.grluzvida.com

Copper pheophorbide a has been identified in some commercial samples. oup.comnih.gov The presence of these and other unidentified porphyrins with either chlorin- or non-chlorin-type spectra contributes to the compositional variability of commercial copper chlorophyllin. oup.comresearchwithrutgers.com

Furthermore, analyses have detected the presence of uncoppered chlorins in these mixtures. ellinikahoaxes.gr The presence of both copper-chelated and unchelated derivatives further underscores the complex nature of this commercial product. researchgate.net The varied composition of these preparations may influence their biological effects. ellinikahoaxes.group.com

Table 2: Major Components Identified in Commercial Copper Chlorophyllin

| Compound | Parent Chlorophyll | Key Characteristics |

|---|---|---|

| Copper Chlorin e4 | Chlorophyll a | Generally more stable ellinikahoaxes.gr |

| Copper Chlorin e6 | Chlorophyll b | Less stable, prone to degradation ellinikahoaxes.gr |

| Copper Pheophorbide a | Chlorophyll a | Another copper-containing derivative found in some preparations oup.comnih.gov |

| Uncoppered Chlorins | - | Chlorin molecules without the central copper atom ellinikahoaxes.gr |

Rational Design and Synthesis of Novel Copper Chlorophyllin Analogues

The development of new copper chlorophyllin analogues through rational design and synthesis is an active area of research, particularly for applications in medicine. oregonstate.edusemanticscholar.org

Strategies for Tailored Photosensitizer Development from Copper Chlorophyllin

Copper chlorophyllin and its derivatives are being explored as photosensitizers for photodynamic therapy (PDT), a treatment that uses a photosensitizing agent, light, and oxygen to kill cancer cells. semanticscholar.orgmdpi.comresearchgate.net The design of novel analogues aims to enhance their efficacy as photosensitizers.

Strategies for developing tailored photosensitizers from copper chlorophyllin focus on modifying its chemical structure to improve properties such as light absorption at specific wavelengths and the efficiency of generating reactive oxygen species. researchgate.netacs.org The goal is to create molecules with a high extinction coefficient in the phototherapeutic window (650–850 nm) and low toxicity in the absence of light. researchgate.net

The isolation of pure chlorin derivatives, such as copper chlorin e4 and copper chlorin e6, from commercial mixtures is a first step in this process. semanticscholar.org The photophysical and physicochemical properties of these isolated compounds, including their molar absorptivity and quantum yield of singlet oxygen, are then characterized to assess their potential as photosensitizers. semanticscholar.org

Furthermore, the de novo synthesis of chlorin analogues offers a powerful approach to creating novel structures with desired properties. nih.govacs.org This involves the convergent synthesis of eastern and western halves of the molecule, which are then combined to form the chlorin macrocycle. acs.org This method allows for the introduction of various substituents at specific positions on the chlorin ring, enabling the fine-tuning of its photophysical and biological properties. acs.org By creating a library of such analogues, researchers can systematically investigate the structure-activity relationships and identify candidates with optimal characteristics for use as photosensitizers in PDT. ucl.ac.ukcu.edu.tr

Structural Modification and Spectroscopic Validation of Novel Derivatives

Strategies for Structural Modification

Chemical modifications of copper chlorophyllin are diverse, ranging from targeted reactions at specific sites to high-energy thermal treatments. One common strategy involves the initial removal of the central copper ion, which is crucial because the paramagnetic nature of Cu²⁺ can prevent the formation of long-lived triplet states, a desirable property for applications like photodynamic therapy. scielo.br The demetallation is often achieved using a saturated solution of hydrochloric acid in methanol (B129727). scielo.br This process yields the metal-free chlorophyllin derivative, which can then undergo further reactions, such as amidation of its carboxyl groups to introduce new functionalities, like positively charged moieties. scielo.brresearchgate.net

Another approach to modification involves high-temperature pyrolysis or, more recently, ultrafast magnetic induction heating (MIH). acs.orgescholarship.org Treating copper chlorophyllin with MIH for mere seconds can produce copper-nitrogen-carbon (Cu-N-C) nanocomposites where the core CuN₄ coordination moieties are retained but embedded within a new carbon scaffold. acs.orgescholarship.org This method represents a significant structural alteration, transforming the molecular compound into a nanomaterial.

Furthermore, the industrial synthesis of sodium copper chlorophyllin (SCC) itself results in a complex mixture of derivatives. csic.esstrath.ac.uk The process, which involves alkaline hydrolysis and copper insertion, can lead to the opening of the isocyclic ring, yielding a variety of chlorin and rhodin derivatives. csic.es Consequently, commercial-grade copper chlorophyllin is not a single compound but a mixture that can include derivatives like copper-chlorin e6, copper-chlorin e4, and copper-rhodin g7. csic.esbiointerfaceresearch.com

Spectroscopic Validation Techniques and Findings

A suite of spectroscopic techniques is employed to validate the structures of these novel derivatives and elucidate their properties.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: This is a fundamental technique for characterizing chlorophyll derivatives. The electronic absorption spectra typically show an intense Soret band around 400 nm and several weaker Q bands in the 500-700 nm region. scielo.brscielo.br Structural modifications lead to predictable shifts in these bands. For example, the removal of the central copper ion from copper chlorophyllin results in a significant shift of the main Q band from approximately 630 nm to 650 nm. scielo.br Subsequent modifications to create new derivatives can cause further shifts. For instance, two novel positively-charged derivatives synthesized from demetallated chlorophyllin exhibited Soret bands at 400 nm and Q bands at 650-651 nm. scielo.br

| Compound/Derivative | Soret Band (nm) | Q Band (nm) | Source(s) |

| Copper Chlorophyllin (Cu²⁺-Chl) | ~400 | ~630 | scielo.br |

| Demetallated Chlorophyllin | ~400 | ~650 | scielo.br |

| Derivative 4 (Positively-charged) | 400 | 651 | scielo.br |

| Derivative 5 (Positively-charged) | 400 | 650 | scielo.br |

| Copper-chlorin e4 | 406, 410 | 627, 634 | biointerfaceresearch.com |

Mass Spectrometry (MS): High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is indispensable for separating the complex mixtures found in commercial chlorophyllin products and identifying individual derivatives. csic.esnih.gov Techniques like electrospray ionization (ESI-MS) and tandem mass spectrometry (MS/MS) allow for the precise determination of molecular weights and fragmentation patterns, confirming the identities of compounds such as Cu-isochlorin e4, Cu-chlorin e6, and Cu-rhodin g7. biointerfaceresearch.comresearchgate.net

X-ray Spectroscopy: A variety of X-ray techniques provide deep insight into the electronic structure and local atomic environment.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of elements within the derivative. In studies of Cu-N-C nanocomposites derived from copper chlorophyllin, XPS confirmed the retention of the CuN₄ moiety and was used to quantify the ratio of Cu⁺ to Cu²⁺ states, which changed upon electrochemical activation. acs.orgrsc.org

X-ray Absorption Spectroscopy (XAS): Techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Extended X-ray Absorption Fine Structure (EXAFS) probe the electronic structure and the local geometric environment of the absorbing atom. escholarship.orgnih.gov NEXAFS studies on the carbon K-edge of sodium copper chlorophyllin, supported by density functional theory (DFT) calculations, have allowed for the detailed assignment of spectral features to specific carbon bonds within the porphyrin macrocycle. nih.govacs.org XAS measurements on MIH-treated copper chlorophyllin confirmed that the CuN₄ coordination was retained within the resulting carbon scaffold. escholarship.org

Vibrational Spectroscopy:

Raman Spectroscopy: This technique provides information about molecular vibrations. It has been used to characterize the carbon scaffold in Cu-N-C nanocomposites produced from copper chlorophyllin, identifying the characteristic D and G bands of carbon materials. escholarship.org

Terahertz (THz) Spectroscopy: THz spectroscopy investigates low-frequency vibrations (0.2-3.0 THz), which correspond to intermolecular and complex intramolecular modes. strath.ac.uk These vibrations can serve as a spectral "fingerprint." Studies on sodium copper chlorophyllin have revealed a broad absorption feature around 1.8 THz, although the complexity of commercial mixtures can hinder clear identification and quantification using this method alone. strath.ac.uk

These comprehensive spectroscopic analyses are crucial for unequivocally establishing the structure of novel copper chlorophyllin derivatives and understanding how chemical modifications influence their electronic and physical properties.

Analytical and Spectroscopic Characterization of Copper Chlorophyllin

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for isolating and measuring copper chlorophyllin A and its related compounds from complex matrices. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most powerful and widely employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone for the quantitative analysis of this compound due to its high resolution and sensitivity. It allows for the effective separation of the various components that may be present in commercial copper chlorophyllin preparations. nih.govtandfonline.com

The development of robust HPLC methods is critical for the accurate analysis of copper chlorophyllin and its derivatives. A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. nih.gov

Several studies have focused on optimizing HPLC methods for the analysis of copper chlorophyllin in various samples, including food products. nih.govtandfonline.com For instance, a method utilizing an Inertsil ODS-2 column with a mobile phase of methanol (B129727) and water (in a 97:3 ratio) containing 1% acetic acid has been successfully used to separate sodium copper chlorophyllin and its degradation products. nih.gov Another developed method employed a Luna® C18 column with a mobile phase of methanol and 10 mM ammonium (B1175870) acetate (B1210297) buffer (90:10 ratio), achieving a retention time of 9 minutes for sodium copper chlorophyllin. researchgate.net

The complexity of commercial copper chlorophyllin, which is often a mixture of different copper-chelated chlorophyll (B73375) derivatives, necessitates the development of methods capable of resolving these individual components. nih.govtandfonline.com Research has shown that HPLC can effectively separate major components like copper isochlorin e4 from auxiliary components such as copper-chlorin p6 and copper-chlorin e6. e-jkfn.org

The integration of advanced detectors like Photodiode Array (PDA) and Fluorescence Detectors (FLD) significantly enhances the analytical capabilities of HPLC for copper chlorophyllin analysis. nih.govtandfonline.comresearchgate.net

A PDA detector provides spectral information across a range of wavelengths, which is invaluable for identifying different chlorophyll derivatives based on their unique absorption spectra. researchgate.netresearchgate.net This is particularly useful for distinguishing between different metallo-chlorophyll complexes. nih.gov For instance, a PDA detector can be used to monitor the characteristic Soret and Q absorption bands of copper chlorophyll a. researchgate.net

Fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like chlorophyll derivatives. researchgate.netresearchgate.net An HPLC method coupled with both PDA and fluorescence detection has been developed for the determination of copper chlorophylls (B1240455) and chlorophyllins (B1632289) in food and beverages. nih.govtandfonline.com This dual-detection approach allows for both comprehensive spectral analysis and highly sensitive quantification. In some analyses, the eluate is monitored at specific excitation and emission wavelengths to detect different chlorophyllin derivatives with high specificity. iiarjournals.org

Thin Layer Chromatography (TLC) for Qualitative Analysis

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of copper chlorophyllin. researchgate.netbiointerfaceresearch.com It is particularly useful for the initial screening and separation of pigments from a mixture. science.govqeios.com

In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used to separate the components of a mixture based on their differential partitioning between the stationary phase and a mobile phase. qeios.com For copper chlorophyllin analysis, a silica gel 60 plate can be used as the stationary phase. iiarjournals.orgfda.gov.tw The choice of the mobile phase is crucial for achieving good separation. A developing solvent system of n-hexane, trichloromethane, and ethanol (B145695) (10:9:1, v/v/v) has been used for the TLC analysis of copper chlorophyll complex. fda.gov.tw Another study utilized a mobile phase of chloroform, methanol, and ammonium hydroxide (B78521) (80/20/1) for the TLC of a chlorophyllin derivative. iiarjournals.org

TLC is an effective technique for isolating chlorophylls and can be used to differentiate between various chlorophyll derivatives based on their migration distances (Rf values) on the TLC plate. iiarjournals.orgbiointerfaceresearch.com This makes it a valuable tool for the preliminary identification of compounds in a sample before more quantitative methods like HPLC are employed.

Sophisticated Spectroscopic Approaches for Structural and Electronic Characterization

Spectroscopic techniques provide deep insights into the molecular structure and electronic properties of this compound. UV-Visible absorption spectroscopy is a fundamental tool for probing the characteristic porphyrin ring structure.

UV-Visible Absorption Spectroscopy for Porphyrin Ring Analysis

UV-Visible absorption spectroscopy is a primary method for characterizing porphyrins and their derivatives, including copper chlorophyllin, due to their strong light absorption in the visible and ultraviolet regions of the spectrum. jhuapl.edu The characteristic absorption spectra of porphyrins arise from π-π* electronic transitions within the conjugated macrocycle. researchgate.netrsc.org

The UV-Vis spectrum of copper chlorophyllin is dominated by two main absorption bands: the Soret band and the Q-bands. nih.gov The Soret band, also known as the B-band, is a very intense absorption peak typically found in the 380-500 nm range. researchgate.net This band is a hallmark of the porphyrin macrocycle. rsc.org For copper chlorophyllin, the Soret band has been observed around 405 nm. nih.gov

The Q-bands are a set of weaker absorption bands that appear at longer wavelengths, generally between 500 and 750 nm. researchgate.net The number and position of the Q-bands can provide information about the specific structure and the central metal ion of the porphyrin. researching.cn In copper chlorophyllin, a characteristic Q-band is observed around 630 nm. nih.gov The insertion of a metal ion, such as copper, into the porphyrin ring simplifies the Q-band pattern, typically resulting in two Q-bands. researchgate.netresearching.cn

The stability of the copper chlorophyllin complex is pH-dependent, and changes in pH can affect the UV-Vis absorption spectrum. pjoes.com At low pH, the copper atom can be lost from the center of the porphyrin ring, leading to a drastic decrease in the intensity of the absorption maxima. pjoes.com

Analysis of Soret and Q-Bands in Copper Chlorophyllin Derivatives

The electronic absorption spectra of copper chlorophyllin and its derivatives are defined by two principal features in the UV-Visible range: the intense Soret band and the weaker Q-bands. These bands are characteristic of tetrapyrrole macrocyclic compounds. scispace.com

The Soret band, also known as the B-band, appears as a strong absorption peak in the blue region of the spectrum, typically around 400-430 nm. acs.orgresearchgate.net The Q-bands are a series of four less intense absorption peaks in the 500-700 nm range, which are of significant interest for applications like photodynamic therapy. acs.orgscielo.br The introduction of a copper ion into the chlorophyllin structure causes the four Q-bands to reduce to two, a result of the formation of covalent coordination bonds with the metal. scispace.com

The precise wavelengths of these bands can shift depending on the specific derivative and the solvent used. For instance, copper chlorophyll a exhibits absorption maxima for the Soret and Q-bands at approximately 422 nm and 652 nm, respectively. researchgate.net In contrast, derivatives like Cu-chlorin e4 and Cu-chlorin e6 show Soret bands around 406-407 nm and Q-bands in the 627-663 nm range. scispace.com The removal of the copper ion from the complex leads to a noticeable shift in the Q-band, highlighting the metal's influence on the molecule's electronic structure. scielo.br

UV-Vis Absorption Maxima for Copper Chlorophyllin Derivatives

| Compound | Soret Band (nm) | Q-Band (nm) | Reference |

|---|---|---|---|

| Copper Chlorophyll a | ~422 | ~652 | researchgate.net |

| Copper Chlorophyllin Derivative 4 | 400 | 651 | scielo.br |

| Copper Chlorophyllin Derivative 5 | 400 | 650 | scielo.br |

| Cu-chlorin e4 | 406 | 628, 658 | scispace.com |

| Cu-chlorin e6 | 407 | 627, 663 | scispace.com |

| Cu-isochlorin e4 | 406 | 627 | biointerfaceresearch.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within the copper chlorophyllin molecule. nih.gov The FTIR spectrum provides a molecular fingerprint, revealing characteristic bands that correspond to specific chemical bonds and structural features. plos.orgmdpi.com

The analysis of copper chlorophyllin using FTIR reveals several key vibrational bands:

C=O Stretching: The C=O bands associated with the C9 ketonic group are observed as peaks around 1600-1700 cm⁻¹. nih.gov The interaction of chlorophyll monomers and dimers can lead to distinct peaks in this region. plos.org

C=C and C=N Vibrations: These vibrations, originating from the tetrapyrrole ring, are also prominent in the spectrum. nih.gov

C-H and N-H Stretching: Vibrational bands corresponding to C-H and N-H bonds of the tetrapyrrole ring are evident. nih.gov

Other Functional Groups: The spectrum can also show bands for N-H, O-H, and C-O-C stretching, indicating the presence of various functional groups within the molecule and any associated impurities or degradation products. nih.govresearchgate.net

FTIR analysis is instrumental in confirming the successful adsorption of sodium copper chlorophyllin onto materials, as the resulting spectrum will show additional signals corresponding to the chlorophyllin molecule. researchgate.netmdpi.com

Characteristic FTIR Vibrational Bands in Chlorophyll Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode/Functional Group | Reference |

|---|---|---|

| ~1743, 1727 | Ester Carbonyl Interaction | plos.org |

| 1660, 1653, 1638 | Aggregation peaks (monomer, dimer, water aggregate) | plos.org |

| ~1600-1700 | C=O (Ketonic group) | nih.gov |

| - | C=C, C=N (Tetrapyrrole ring) | nih.gov |

| - | C-H, N-H (Tetrapyrrole ring) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of copper chlorophyllin and its derivatives. uni-muenchen.de Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms within the molecule.

¹³C Cross Polarization Magic Angle Spinning (CP/MAS) NMR has been effectively used to characterize sodium copper chlorophyllin. mdpi.com This solid-state NMR technique is particularly useful for analyzing the structure of materials where chlorophyllin is immobilized. The resulting spectra show signals that can be attributed to the carbon atoms within the chlorophyllin structure, confirming its presence and providing insights into its interaction with the host material. researchgate.netmdpi.com For instance, the ¹³C CP/MAS NMR spectrum of a hybrid material containing sodium copper chlorophyllin will exhibit additional signals when compared to the spectrum of the base material alone. mdpi.com

While detailed NMR data for this compound specifically is sparse in the provided context, the general application of NMR to chlorophyll derivatives has been extensive. It has been crucial in determining chemical identities, understanding keto-enol tautomerism, and studying chlorophyll-chlorophyll interactions in aggregates. uni-muenchen.de The large range of chemical shifts observed in the ¹H NMR spectra of chlorophylls is due to the significant ring current effect of the macrocycle. uni-muenchen.de

Mass Spectrometry (MS) and Coupled HPLC-MS for Component Identification

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a cornerstone for the identification and quantification of the various components within commercial copper chlorophyllin samples. researchgate.net These commercial preparations are often complex mixtures of different copper chlorophyll derivatives. scispace.com

HPLC with a photodiode array (PDA) detector allows for the separation of these components, with major constituents like Cu-isochlorin e4, Cu-chlorin p6, and Cu-chlorin e6 being identified. researchgate.netresearchgate.net The retention times and UV-Vis spectra obtained from the PDA detector provide initial identification. nih.gov

For definitive identification, HPLC is coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). fda.gov.tw Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are used to ionize the separated components before they enter the mass spectrometer. fda.gov.twresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass data, which allows for the determination of the elemental composition of each derivative. researchgate.net For example, LC-MS/MS has been used to identify the main components of sodium copper chlorophyllin as Cu-isochlorin e4. nih.gov

This powerful combination allows for the detailed characterization of commercial copper chlorophyllin, revealing the presence of various derivatives such as Cu-chlorin e4, Cu-rhodin g7, and Cu-pheophorbide a. biointerfaceresearch.comnih.gov

HPLC-MS Parameters for Copper Chlorophyllin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Inertsil ODS-2 or HALO C18 | fda.gov.twnih.gov |

| Mobile Phase | Methanol/Water with Acetic Acid or Acetone (B3395972)/Methanol gradients | fda.gov.twnih.gov |

| Ionization Source | Negative Ion APCI or ESI | fda.gov.twresearchgate.net |

| Detection | PDA, MS, MS/MS | researchgate.netfda.gov.tw |

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a rapid and highly sensitive technique for the detection of trace amounts of copper chlorophyllin. nih.govmdpi.com This method overcomes the cost and time limitations of traditional methods like LC-MS. nih.gov SERS can enhance the Raman signal by factors of 10¹⁴ to 10¹⁵, enabling detection at the single-molecule level. mdpi.com

The technique involves adsorbing the analyte onto a nanostructured metal surface, typically silver or gold, which enhances the Raman scattering signal. data.taipeiresearchgate.net For the detection of copper chlorophyllin in edible oils, the sample is placed on a SERS-active substrate and analyzed. data.taipei The resulting SERS spectrum shows characteristic peaks for copper chlorophyllin derivatives, such as copper pyropheophytin α, which can be distinguished from the oil matrix. researchgate.net Prominent peaks for copper pyropheophytin α have been identified at 752 cm⁻¹ and 990 cm⁻¹. researchgate.net

Studies have demonstrated a detection limit of 5 mg/kg (5 ppm) for copper chlorophyllin in vegetable oils using SERS, showcasing its potential for rapid screening for food adulteration. nih.govdata.taipei

Elemental Analysis for Copper Content and Purity Assessment

Atomic Absorption Spectrophotometry (AAS) for Copper Quantification

Atomic Absorption Spectrophotometry (AAS) is a widely used and reliable method for quantifying the copper content in copper chlorophyllin. nih.govfao.org The technique is based on the principle that atoms absorb light at specific wavelengths.

To perform the analysis, the copper chlorophyllin sample is first ashed to remove all organic material, leaving behind the inorganic components. fao.org The resulting ash is then dissolved in an acid, such as hydrochloric or nitric acid, to bring the copper into solution. fao.orgoiv.int This solution is then aspirated into the flame of an AAS instrument. A hollow-cathode lamp containing copper emits light at the characteristic wavelength for copper (typically 324.7 nm), which is passed through the flame. The copper atoms in the sample absorb this light, and the amount of absorption is directly proportional to the concentration of copper in the sample. oiv.int

The method can be used to determine both the total copper content and the amount of free, ionizable copper. fao.org While spectrophotometric methods can be used for estimation, AAS provides a more accurate quantification of the copper levels. nih.gov

Typical AAS Parameters for Copper Determination

| Parameter | Setting | Reference |

|---|---|---|

| Wavelength | 324.7 nm | oiv.int |

| Lamp | Copper hollow-cathode lamp | oiv.int |

| Flame | Air-acetylene | oiv.int |

| Slit Width | 0.5 nm | oiv.int |

Molecular and Cellular Mechanisms of Copper Chlorophyllin Bioactivities

Elucidation of Antioxidant Mechanisms

Copper chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll (B73375), exhibits significant antioxidant properties through various molecular and cellular mechanisms. patsnap.comresearchgate.net Its primary role as an antioxidant revolves around the direct neutralization of reactive oxygen species (ROS) and the protection of cellular components, particularly lipids and proteins, from oxidative damage. patsnap.comnih.gov The planar structure of the porphyrin ring and the presence of the central copper ion are crucial to its ability to interact with and neutralize radical species.

The hydroxyl radical (·OH) is one of the most reactive and damaging ROS. Copper chlorophyllin has been shown to be a potent scavenger of this radical. researchgate.net In studies utilizing the Fenton reaction to generate hydroxyl radicals, copper chlorophyllin effectively reduces cellular damage, including cell death and DNA damage, by removing these radicals. kaist.ac.kr Electron spin resonance (ESR) spectroscopy studies have demonstrated that copper chlorophyllin inhibits the formation of the DMPO-·OH adduct, a common method for detecting hydroxyl radicals, in a dose-dependent manner. At a concentration of 1 mM, copper chlorophyllin can cause a greater than 90% inhibition of the ESR signal intensity of this adduct. tandfonline.com Research has determined that the second-order rate constant for the reaction between chlorophyllin and the hydroxyl radical is exceptionally high, underscoring its efficiency as a scavenger for this particular ROS. kaist.ac.kr

Singlet oxygen (¹O₂) is a high-energy, electronically excited state of molecular oxygen that can be generated through photosensitization reactions in biological systems. It is highly reactive and can cause significant oxidative damage. Copper chlorophyllin deactivates singlet oxygen through physical quenching, a process where the excited ¹O₂ returns to its ground state by transferring its excess energy to the chlorophyllin molecule, which then dissipates the energy harmlessly. Studies have shown that copper chlorophyllin possesses a high rate constant for reacting with singlet oxygen, in the order of 1.3 x 10⁸ M⁻¹s⁻¹. researchgate.netnih.gov This rapid deactivation prevents singlet oxygen from reacting with and damaging cellular structures. nih.gov

The scavenging activity of copper chlorophyllin against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a standard measure of its antioxidant capacity. In this assay, the antioxidant donates an electron or hydrogen atom to the DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. Copper chlorophyllin demonstrates a dose-dependent ability to scavenge the DPPH radical. researchgate.netresearchgate.net While its activity can be lower than that of standard antioxidants like ascorbic acid at equivalent concentrations, it is still significant. ftb.com.hr The nature of the metal chelated in the porphyrin ring is important, with copper chlorophyllin showing higher antioxidant activity in some assays compared to natural chlorophyll derivatives. researchgate.net

Table 1: Reactive Oxygen Species (ROS) Scavenging by Copper Chlorophyllin

| ROS Target | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| Hydroxyl Radical (·OH) | ESR Spectroscopy (Spin Trapping) | >90% inhibition of DMPO-·OH adduct at 1 mM. | tandfonline.com |

| Singlet Oxygen (¹O₂) | Kinetic Analysis | High reaction rate constant of 1.3 x 10⁸ M⁻¹s⁻¹. | researchgate.netnih.gov |

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage and loss of membrane integrity. Copper chlorophyllin is highly effective at inhibiting this process and protecting membranes. nih.govmdpi.com

Copper chlorophyllin demonstrates a potent ability to inhibit non-enzymatic lipid peroxidation induced by various chemical systems. nih.gov It shows a concentration-dependent inhibitory effect on lipid peroxidation in rat liver homogenates stimulated by agents such as ferrous ion (Fe²⁺) and ascorbic acid, which generate hydroxyl radicals via the Fenton reaction. jst.go.jpresearchgate.netresearchgate.net By scavenging the initiating radicals, copper chlorophyllin prevents the cascade of lipid damage. researchgate.neteco-vector.com This protective effect has been observed in mitochondrial membranes, where copper chlorophyllin effectively reduces the formation of lipid hydroperoxides and thiobarbituric acid reactive substances (TBARS), which are key indicators of lipid peroxidation. researchgate.netnih.gov The antioxidative potency is correlated with the chemical structure of the copper complexes of chlorin (B1196114) derivatives within the preparation. jst.go.jp

Table 2: Inhibition of Induced Lipid Peroxidation by Copper Chlorophyllin

| Biological System | Peroxidation Inducer | Measured Marker | Result | Reference |

|---|---|---|---|---|

| Rat Liver Homogenates | Fe²⁺ and Ascorbic Acid | General Lipid Peroxidation | Dose-dependent inhibition observed. | jst.go.jpresearchgate.net |

| Rat Liver Mitochondria | γ-radiation, Photosensitization, Ascorbate-Fe²⁺ | Lipid Hydroperoxides, TBARS | Highly effective protection at 10 µM. | researchgate.netnih.gov |

Mitigation of Lipid Peroxidation and Membrane Integrity Protection

Protective Effects on Cellular Membranes and Organelles

Copper chlorophyllin A demonstrates significant protective effects on cellular membranes and organelles, primarily through its potent antioxidant properties. A key target of this protection is the mitochondria, the primary site of cellular respiration and a major source of endogenous reactive oxygen species (ROS). Studies using rat liver mitochondria as a model system have shown that chlorophyllin is highly effective at protecting these organelles from oxidative damage induced by various ROS generators, including gamma-radiation, photosensitization, and chemical agents. nih.govresearchgate.net This protection extends to both membrane lipids and proteins. nih.gov

The protective mechanism involves the inhibition of lipid peroxidation, a destructive chain reaction that can damage cellular membranes and lead to loss of function. nih.govellinikahoaxes.gr Copper chlorophyllin has been shown to reduce the formation of lipid hydroperoxides and thiobarbituric acid reactive substances, which are key indicators of lipid peroxidation. nih.govresearchgate.net Furthermore, it helps to prevent oxidative damage to proteins within the mitochondria, such as the inactivation of enzymes like cytochrome c oxidase and succinic dehydrogenase, and reduces the formation of protein carbonyls. nih.govresearchgate.net The antioxidant capacity of copper chlorophyllin in this context has been found to be more potent at equimolar concentrations than that of other well-known antioxidants like ascorbic acid and glutathione (B108866). nih.gov

The protective effects are not limited to in vitro models. When administered to mice, copper chlorophyllin has been shown to significantly reduce the potential for oxidative damage in cell suspensions from the liver, brain, and testis. nih.gov This suggests that copper chlorophyllin or its bioactive derivatives are bioavailable and can exert their protective effects on cellular membranes and organelles in vivo.

Prevention of Oxidative DNA Damage

This compound plays a crucial role in safeguarding the integrity of cellular DNA by preventing oxidative damage. This protective effect is largely attributed to its ability to scavenge harmful free radicals. nih.gov Research has demonstrated that copper chlorophyllin can inhibit radiation-induced DNA damage in a concentration-dependent manner. ellinikahoaxes.gr For instance, at a concentration of 500 μM, it can provide up to 90% protection against such damage, likely by scavenging peroxyl and hydroxyl radicals generated during radiation exposure. ellinikahoaxes.gr

The antioxidant properties of chlorophyllin are central to its DNA-protective capabilities. By neutralizing various reactive oxygen species, it mitigates the risk of these species attacking and modifying DNA bases, which can lead to mutations and potentially carcinogenesis. oregonstate.edu The structural characteristics of chlorophyll derivatives, including copper chlorophyllin, enable them to chelate metal ions like Fe²⁺ and Cu²⁺. This action reduces the Fenton reaction, a major source of highly reactive hydroxyl radicals, thereby decreasing ROS production and subsequent oxidative stress on DNA. researchgate.net

In vitro studies have consistently shown that chlorophyllin significantly reduces the formation of DNA adducts induced by carcinogens. lktlabs.com For example, it has been shown to decrease the formation of benzo[a]pyrene-DNA adducts in normal human mammary epithelial cells. lktlabs.com This indicates a direct protective effect at the molecular level, preventing carcinogens from binding to and damaging the genetic material.

Modulatory Effects on Endogenous Antioxidant Defense Systems

This compound not only acts as a direct antioxidant but also modulates the body's own endogenous antioxidant defense systems. This involves influencing the levels and activities of key antioxidant enzymes and compounds. nih.govresearchgate.net Studies have shown that copper chlorophyllin can impact the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for detoxifying reactive oxygen species. nih.govmdpi.commdpi.com

For instance, in response to oxidative stress induced by barium chloride in mice, copper chlorophyllin treatment was able to normalize the activity of these antioxidant enzymes in the brain. mdpi.com In plant models, the application of copper chlorophyllin has been shown to increase the activity of leaf antioxidant enzymes. nih.govmdpi.com This suggests a mechanism whereby copper chlorophyllin helps to bolster the cell's natural defenses against oxidative damage.

Anti-mutagenic and Chemopreventive Actions at the Molecular Level

This compound exhibits potent anti-mutagenic and chemopreventive properties that operate at the molecular level. nih.govnih.gov A primary mechanism underlying these effects is its ability to act as an "interceptor molecule," forming complexes with and neutralizing a wide array of mutagens and carcinogens. nih.govnih.gov This action limits the bioavailability of these harmful substances, preventing them from reaching their target tissues and exerting their damaging effects on DNA. nih.gov

The anti-mutagenic activity of copper chlorophyllin has been demonstrated against a variety of complex mixtures, including extracts from fried beef, cigarette smoke, and diesel emission particles, with inhibition rates often reaching 90-100%. nih.gov This broad-spectrum activity highlights its potential as a protective agent against environmental and dietary mutagens. nih.gov The chemopreventive effects are further supported by its ability to inhibit cancer initiation and progression by targeting multiple molecular pathways involved in carcinogen metabolism, cell cycle control, and apoptosis. nih.gov

Formation of Molecular Complexes with Carcinogens and DNA Adduct Inhibition

A key feature of copper chlorophyllin's anti-mutagenic and chemopreventive action is its capacity to form non-covalent molecular complexes with various carcinogens. oregonstate.edu This complexation effectively sequesters the carcinogens, preventing their absorption from the gastrointestinal tract and subsequent interaction with cellular macromolecules like DNA. oregonstate.edunih.gov By inhibiting the formation of DNA adducts—the covalent binding of carcinogens to DNA—copper chlorophyllin helps to prevent the initial step in chemical carcinogenesis. lktlabs.com

This mechanism has been demonstrated with a range of carcinogens, where the binding of copper chlorophyllin interferes with their bioavailability and reduces the amount that reaches susceptible tissues. oregonstate.edunih.gov

Interaction with Polycyclic Aromatic Hydrocarbons (PAHs)

Copper chlorophyllin has been shown to effectively interact with polycyclic aromatic hydrocarbons (PAHs), a class of carcinogens found in tobacco smoke and grilled foods. oregonstate.edu It forms tight molecular complexes with PAHs, which is believed to interfere with their gastrointestinal absorption. oregonstate.edu In vitro studies have demonstrated that copper chlorophyllin can significantly reduce the formation of DNA adducts induced by benzo[a]pyrene, a well-known PAH. lktlabs.com This suggests that by sequestering PAHs, copper chlorophyllin prevents them from being metabolized into their active, DNA-damaging forms.

Complexation with Heterocyclic Amines

Another important class of carcinogens that copper chlorophyllin interacts with is heterocyclic amines, which are formed during the high-temperature cooking of meat. oregonstate.edunih.gov Copper chlorophyllin forms molecular complexes with these mutagens in vitro. nih.gov Studies have shown that it can directly interact with heterocyclic amines to form 1:1 or 2:1 complexes, with dissociation constants indicating a strong binding affinity. nih.gov

This complexation is a key mechanism for its anti-mutagenic effects against these compounds. By binding to heterocyclic amines, copper chlorophyllin limits their bioavailability and inhibits their ability to form DNA adducts in target tissues such as the liver and intestines. nih.gov The formation of these complexes is facilitated by π-π stacking interactions and potentially hydrogen bonding between the chlorophyllin molecule and the heterocyclic amine. nih.gov

Interactive Data Tables

Table 1: Protective Effects of Copper Chlorophyllin on Cellular Components

| Cellular Component | Observed Protective Effect | Mechanism of Action |

| Mitochondria | Protection against oxidative damage induced by various ROS generators. nih.govresearchgate.net | Inhibition of lipid peroxidation and protein damage. nih.gov |

| Cellular Membranes | Reduction in lipid hydroperoxides and thiobarbituric acid reactive substances. nih.govresearchgate.net | Scavenging of free radicals, inhibition of lipid peroxidation. nih.govellinikahoaxes.gr |

| DNA | Inhibition of radiation-induced DNA damage and reduction of carcinogen-DNA adducts. ellinikahoaxes.grlktlabs.com | Scavenging of peroxyl and hydroxyl radicals, chelation of metal ions to reduce Fenton reaction. ellinikahoaxes.grresearchgate.net |

Table 2: Modulatory Effects of Copper Chlorophyllin on Antioxidant Enzymes

| Enzyme | Effect of Copper Chlorophyllin |

| Superoxide Dismutase (SOD) | Normalization of activity under oxidative stress. mdpi.com |

| Catalase (CAT) | Normalization of activity under oxidative stress. mdpi.com |

| Glutathione Peroxidase (GPx) | Normalization of activity under oxidative stress. mdpi.com |

Table 3: Interaction of Copper Chlorophyllin with Carcinogens

| Carcinogen Class | Interaction Mechanism | Consequence |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Formation of molecular complexes. oregonstate.edu | Reduced DNA adduct formation. lktlabs.com |

| Heterocyclic Amines | Formation of 1:1 and 2:1 molecular complexes. nih.gov | Inhibition of DNA adduct formation in liver and intestines. nih.gov |

Binding to Aflatoxin B1 (AFB1) Metabolites

This compound has demonstrated a significant capacity to interact with carcinogenic compounds, including the metabolites of Aflatoxin B1 (AFB1). This interaction is primarily characterized by the formation of a noncovalent complex between the chlorophyllin molecule and the carcinogen. Research has shown that chlorophyllin can form a strong complex with AFB1, which is believed to be a key mechanism of its anticarcinogenic activity. This binding is thought to occur at an approximate one-to-one stoichiometric ratio.

The formation of this complex is crucial as it may interfere with the gastrointestinal absorption of the carcinogen, thereby reducing the amount that reaches susceptible tissues. In vivo studies have supported this mechanism, demonstrating that the co-administration of chlorophyllin with AFB1 leads to a dose-dependent inhibition of hepatic AFB1-DNA adduction. This suggests that the binding of copper chlorophyllin to AFB1 and its metabolites is a primary mode of its protective effect against this potent carcinogen. Further research indicates that this complex formation can occur both in the gut, preventing absorption, and potentially within target organs, offering another layer of defense. nih.gov

Acceleration of Carcinogen Metabolite Detoxification

Beyond binding to carcinogens, copper chlorophyllin and its derivatives have been found to actively participate in the detoxification of carcinogenic metabolites. A notable example of this is the accelerated degradation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a highly carcinogenic metabolite of benzo[a]pyrene. Studies have shown that copper chlorin e6, a derivative of chlorophyllin, can efficiently accelerate the breakdown of BPDE. ellinikahoaxes.gr This suggests that copper chlorophyllin may not only sequester carcinogens but also facilitate their conversion into less harmful substances, thereby actively promoting their detoxification and elimination from the body. ellinikahoaxes.gr

Regulation of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450)

This compound has been shown to modulate the activity of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. These enzymes are critical in the metabolic activation of many procarcinogens into their ultimate carcinogenic forms. Research has demonstrated that chlorophyllin can act as a non-specific inhibitor of various CYP450 activities. nih.gov

In vitro studies have revealed that chlorophyllin can inhibit several P450 activities, including ethoxyresorufin O-deethylation, benzyloxyresorufin O-debenzylation, coumarin (B35378) 7-hydroxylation, 7-ethoxycourmarin O-deethylation, B[a]P 3-hydroxylation, and chlorzoxazone (B1668890) 6-hydroxylation. nih.gov This inhibition of CYP450 enzymes is considered a significant mechanism for the antigenotoxic effects of chlorophyllin, as it can prevent the bioactivation of carcinogens. nih.govoregonstate.edu The inhibitory effect of copper chlorophyllin on CYP450 enzymes may be a dominant mechanism in its protective action against certain carcinogens. nih.gov

| Cytochrome P450 Activity | Effect of Chlorophyllin |

| Ethoxyresorufin O-deethylation | Inhibition |

| Benzyloxyresorufin O-debenzylation | Inhibition |

| Coumarin 7-hydroxylation | Inhibition |

| 7-Ethoxycourmarin O-deethylation | Inhibition |

| Benzo[a]pyrene 3-hydroxylation | Inhibition |

| Chlorzoxazone 6-hydroxylation | Inhibition |

Suppression of Mutagen-Induced Gene Expression

Copper chlorophyllin has been observed to suppress the expression of genes induced by mutagens, providing another layer of its protective effects at the genetic level. A specific example of this is the suppression of the umu C gene expression in Salmonella typhimurium. The umu C gene is involved in the SOS response to DNA damage, and its induction is a marker of mutagenic activity. Studies have shown that copper chlorophyllin can effectively reduce the mutagen-induced expression of this gene. This indicates that copper chlorophyllin can interfere with the cellular signaling pathways that are activated by DNA damage, thereby mitigating the genetic consequences of exposure to mutagens. ellinikahoaxes.gr

Anti-inflammatory Pathways and Cellular Signaling Modulation

This compound exhibits notable anti-inflammatory properties through its modulation of various cellular signaling pathways. It has been shown to suppress the expression of pro-inflammatory cytokines, which are key mediators of the inflammatory response.

Direct Suppression of Inflammatory Cascade Initiation

The anti-inflammatory effects of copper chlorophyllin include the direct suppression of the initiation of the inflammatory cascade. This is achieved, in part, by reducing the levels of key pro-inflammatory mediators. Research has demonstrated that treatment with sodium copper chlorophyllin can lead to a significant reduction in the levels of circulatory inflammatory mediators such as transforming growth factor-beta 1 (TGF-β1), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). proquest.com By targeting these initial signaling molecules, copper chlorophyllin can effectively dampen the subsequent inflammatory response. In various studies, sodium copper chlorophyllin has been shown to block the expression of pro-inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). innovationforever.comnih.gov

| Pro-inflammatory Mediator | Effect of Sodium Copper Chlorophyllin |

| Interleukin-6 (IL-6) | Suppression of expression |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression |

| Transforming Growth Factor-beta 1 (TGF-β1) | Reduction in circulatory levels |

| Cyclooxygenase-2 (COX-2) | Reduction in circulatory levels |

Attenuation of NF-κB Signaling Pathway via IKK Phosphorylation Inhibition

A key mechanism underlying the anti-inflammatory activity of copper chlorophyllin is its ability to attenuate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Copper chlorophyllin has been found to inhibit the canonical NF-κB signaling pathway. nih.gov

This inhibition is achieved by targeting the IκB kinase (IKK) complex. Specifically, dietary administration of chlorophyllin has been shown to downregulate IKKβ, which is a critical catalytic subunit of the IKK complex. By downregulating IKKβ, chlorophyllin prevents the phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov The lack of IκB-α phosphorylation prevents its degradation, thereby keeping NF-κB in an inactive state in the cytoplasm and reducing the expression of nuclear NF-κB. nih.gov This targeted inhibition of IKK phosphorylation is a crucial mechanism by which copper chlorophyllin exerts its anti-inflammatory effects.

Downregulation of Pro-inflammatory Cytokine Secretion (TNF-α, IL-6, IL-1β)

This compound has demonstrated significant anti-inflammatory properties by modulating the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). Research indicates that Sodium Copper Chlorophyllin (SCC) can block a number of pro-inflammatory markers in vivo innovationforever.com.

Studies have shown that SCC treatment inhibits the expression of TNF-α and IL-6 nih.gov. This inhibitory effect is linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Specifically, SCC treatment has been observed to reduce the phosphorylation of IκB, an inhibitor of NF-κB, which in turn represses the nuclear translocation of the NF-κB p65 subunit nih.gov. By inhibiting the activation of the NF-κB pathway, SCC effectively curtails the transcription of genes encoding for pro-inflammatory cytokines like TNF-α and IL-6 nih.gov.

In a mouse model of ethanol-induced gastric ulcers, administration of SCC resulted in a powerful anti-inflammatory effect, demonstrated by a significant reduction in the secretion of both IL-6 and TNF-α in the serum nih.gov. Similarly, in studies related to liver fibrosis, oral administration of chlorophyllin was found to suppress the expression of TNF-α, IL-6, and IL-1β in the liver frontiersin.org. This downregulation of cytokines contributed to the attenuation of both hepatic and systemic inflammation frontiersin.orgnih.gov.

While much of the research has focused on TNF-α and IL-6, the suppressive action of chlorophyllin on IL-1β has also been noted as a key component of its anti-inflammatory activity, particularly in the context of intestinal and hepatic inflammation frontiersin.org. The collective downregulation of these potent inflammatory mediators underscores the therapeutic potential of this compound in managing inflammatory conditions.

Broader Biological Interactions and Modulatory Roles

Regulation of Gut Microbiota Composition and Function

This compound plays a crucial role in modulating the gut microbiota, contributing to intestinal homeostasis and systemic health. The composition of the gut microbiome is critical for metabolic balance, and dysbiosis, an imbalance in this microbial community, is linked to various metabolic diseases.

Oral administration of chlorophyllin has been shown to rebalance (B12800153) the gut microbiota. A key finding is its ability to downregulate the phylum Firmicutes and upregulate the phylum Bacteroidetes nih.govnih.govresearchgate.net. This shift in the Firmicutes to Bacteroidetes ratio is a significant indicator of a healthy gut microbiome and is associated with improved metabolic outcomes frontiersin.org. In studies on mice with high-fat diet-induced liver steatosis, chlorophyllin treatment effectively restored the intestinal balance of these major microbial phyla frontiersin.org.

The restoration of Bacteroidetes is particularly noteworthy as it correlates with a reduction of endotoxin (B1171834) in the plasma, which in turn leads to decreased hepatic inflammation and fibrogenesis nih.gov. Furthermore, chlorophyllin has been observed to suppress the abundance of Desulfovibrio, a sulfate-reducing bacterium that increases with a high-fat diet frontiersin.org.

The mechanism by which chlorophyllin modulates the gut microbiota may be direct, through its interaction with the microbes themselves, or indirect, by influencing the host's intestinal epithelial cells and innate immunity nih.gov. Studies have shown that chlorophyllin can inhibit the NF-κB pathway in intestinal epithelial cells by suppressing IKK-phosphorylation, which can influence the intestinal environment and microbial composition nih.govnih.govresearchgate.net. The promptness of this effect is highlighted by findings that show a significant reduction in Firmicutes and a restoration of Bacteroidetes in fecal samples within a few hours of oral administration nih.gov.

Table 1: Effect of Chlorophyllin on Gut Microbiota Phyla

| Phylum | Effect of Chlorophyllin Administration | Associated Health Outcome |

| Firmicutes | Downregulation | Reduction of body mass, improved metabolic health |

| Bacteroidetes | Upregulation | Downregulation of plasma endotoxin, reduced inflammation |

Influence on Cellular Bioenergetics and Mitochondrial Homeostasis

This compound exerts a significant influence on cellular energy metabolism and the maintenance of mitochondrial health. As a potent antioxidant, chlorophyllin plays a protective role in mitochondria, the primary sites of cellular respiration and energy production researchgate.netnih.govresearchgate.net.

Research has demonstrated that chlorophyllin is highly effective at protecting mitochondria against oxidative damage induced by various sources of reactive oxygen species (ROS) researchgate.netnih.gov. This protection extends to both mitochondrial membrane lipids and proteins. Studies have assessed oxidative damage by measuring the inactivation of key mitochondrial enzymes involved in cellular respiration, such as cytochrome c oxidase and succinic dehydrogenase researchgate.netnih.gov. Chlorophyllin was found to preserve the activity of these enzymes in the face of oxidative stress researchgate.netnih.gov.

The copper component of copper chlorophyllin is essential for the function of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain nih.govmdpi.comresearchgate.net. Proper assembly and function of this enzyme are critical for efficient ATP production. By ensuring the integrity of such vital components of the respiratory chain, copper chlorophyllin helps maintain cellular bioenergetics.

Furthermore, chlorophyllin's antioxidant capabilities help maintain mitochondrial homeostasis by mitigating the damage caused by ROS generated during normal metabolic processes and by external stressors like radiation nih.govresearchgate.netnih.gov. It has been shown to be more effective than other well-known antioxidants like ascorbic acid and glutathione at equimolar concentrations in protecting mitochondria nih.gov. This protective effect on mitochondria helps to prevent the downstream consequences of mitochondrial dysfunction, which are implicated in a wide range of pathologies.

Antiviral Mechanisms: Inhibition of Viral Entry into Host Cells

This compound has demonstrated notable antiviral activity, primarily by inhibiting the entry of viruses into host cells. This mechanism of action has been observed against several viruses, including Enterovirus A71 (EV-A71) and Coxsackievirus-A16 (CV-A16), which are major pathogens responsible for hand, foot, and mouth disease researchgate.netacs.orgnih.gov.

Mechanistic studies have revealed that sodium copper chlorophyllin (CHL) does not target the host cell directly. Instead, it acts at a post-attachment stage to block the virus from entering the cell researchgate.netacs.orgnih.gov. This inhibitory action prevents the viral replication cycle from commencing, thereby halting the progression of the infection. The potent inhibitory activity of CHL against these enteroviruses has been observed at low micromolar concentrations with a high safety profile researchgate.netacs.orgnih.gov.

In animal models, the administration of CHL has been shown to significantly reduce the viral titer in tissues such as the lungs and muscles, further confirming its in vivo antiviral efficacy researchgate.netnih.gov. The ability of chlorophyllins (B1632289) to inhibit viral entry is not limited to enteroviruses. Research suggests that they may also be effective against enveloped respiratory viruses, including human coronaviruses like SARS-CoV-2 innovationforever.com. The proposed mechanism involves the inhibition of virus entry, as well as replication and budding of new viral particles from the host cell innovationforever.com.

Table 2: Antiviral Activity of Sodium Copper Chlorophyllin (CHL)

| Virus | Mechanism of Action | Study Finding |

| Enterovirus A71 (EV-A71) | Blocks viral entry at the post-attachment stage | Potent inhibitory activity at low micromolar concentrations. |

| Coxsackievirus-A16 (CV-A16) | Blocks viral entry at the post-attachment stage | Effective against various CV-A16 isolates. |

| Enveloped Respiratory Viruses (e.g., Coronaviruses) | Inhibition of virus entry, replication, and budding | Suggested potential therapeutic for viral respiratory diseases. |

Enzymatic Modulation: Ribonucleotide Reductase and COX-2 Inhibition

This compound has been shown to modulate the activity of key enzymes involved in cellular processes, including DNA synthesis and inflammation. Specifically, it has been identified as an inhibitor of ribonucleotide reductase and cyclooxygenase-2 (COX-2).

An in vitro study demonstrated that sodium copper chlorophyllin (SCC) can induce cell cycle arrest in human colon cancer cells by inhibiting the activity of ribonucleotide reductase oregonstate.edu. This enzyme is crucial for DNA synthesis and repair, as it catalyzes the formation of deoxyribonucleotides from ribonucleotides. By inhibiting ribonucleotide reductase, SCC can interfere with the proliferation of cancer cells, a mechanism that is a target for some existing cancer therapeutic agents oregonstate.edu.

Experimental Methodologies and Models in Copper Chlorophyllin Research

In Vitro Cellular and Biochemical Assay Systems

A range of in vitro cellular and biochemical assays are employed to investigate the bioactivity of copper chlorophyllin A. These systems allow for controlled studies on its effects on cellular processes and its interaction with biological molecules.

Both bacterial and mammalian cell culture models are instrumental in elucidating the effects of this compound.

Bacterial Strains: The antimutagenic properties of copper chlorophyllin have been extensively studied using strains of Salmonella typhimurium, particularly TA98 and TA100, in the Ames test. This assay is a widely used method to assess the mutagenic potential of chemical compounds. Research has shown that copper chlorophyllin can significantly inhibit the mutagenic activity of various complex mixtures. For instance, in studies using Salmonella typhimurium TA98, chlorophyllin demonstrated high efficacy in inhibiting the mutagenicity of extracts from fried beef, airborne particles, coal dust, and diesel emissions, with inhibition rates often exceeding 90%. nih.govcdc.gov

Table 1: Antimutagenic Activity of Copper Chlorophyllin Against Various Mutagens in Salmonella typhimurium TA98

| Mutagenic Complex Mixture | Concentration of Chlorophyllin (micromoles/plate) | Percentage Inhibition of Mutagenicity |

| Coal Dust Extract | 6.9 | 93% |

| Diesel Emission Particle Extract | 3.45 | 94% |

| Airborne Particle Extract | 1.72 | 91% |

| Fried Beef Extract | 1.72 | 91% |

| Tobacco Snuff Extract | 6.9 | 68% |

Mammalian Cell Lines: A variety of mammalian cell lines have been utilized to investigate the cellular effects of this compound.

Human Intestinal Caco-2 Cells: These cells are a well-established model for studying intestinal absorption. Studies have shown that components of sodium copper chlorophyllin are taken up by Caco-2 cells in a linear fashion with increasing concentrations. For example, cellular accumulation from media containing 0.5 to 60 ppm of sodium copper chlorophyllin ranged from 0.2 to 29.6 micrograms of total SCC per milligram of cellular protein. nih.govnih.govresearchgate.net This uptake is significantly lower at 4°C compared to 37°C, suggesting an energy-dependent transport mechanism. nih.govnih.gov

Human Hepatocellular Carcinoma (HepG2) Cells: The HepG2 cell line is a common model for studying liver cell function and toxicity. While specific IC50 values for this compound in HepG2 cells are not readily available in the provided search results, studies on various copper complexes have demonstrated their cytotoxic effects on this cell line. For instance, a copper (II) complex of anthracenyl terpyridine showed cytotoxicity towards HepG2 cells. researchgate.net Another study on a different copper (II) complex reported IC50 values of 58 µg/mL after 24 hours and 55 µg/mL after 48 hours of treatment. researchgate.net

Human Gingival Fibroblasts (HGF): Research on HGFs has explored the effects of sodium copper chlorophyllin on cell proliferation. One study found that a concentration of 100 nM significantly increased the proliferation of human gingival fibroblasts, suggesting a role in promoting wound healing. jst.go.jp

Table 2: Effects of this compound on Various Mammalian Cell Lines

| Cell Line | Assay | Key Findings |